Etonitazene 6-nitro isomer

Description

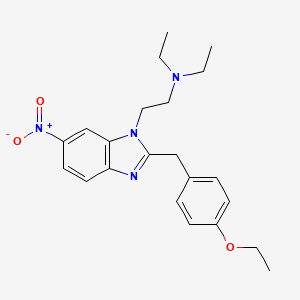

Structure

3D Structure

Properties

CAS No. |

114160-61-1 |

|---|---|

Molecular Formula |

C22H28N4O3 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

2-[2-[(4-ethoxyphenyl)methyl]-6-nitrobenzimidazol-1-yl]-N,N-diethylethanamine |

InChI |

InChI=1S/C22H28N4O3/c1-4-24(5-2)13-14-25-21-16-18(26(27)28)9-12-20(21)23-22(25)15-17-7-10-19(11-8-17)29-6-3/h7-12,16H,4-6,13-15H2,1-3H3 |

InChI Key |

GFJVSPTVSNLNML-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OCC |

Origin of Product |

United States |

Chemical Synthesis and Regioisomerism of Etonitazene Derivatives

Established Synthetic Pathways for Etonitazene Core Structure

The synthesis of the fundamental 2-benzylbenzimidazole core of Etonitazene and its derivatives has been approached through several established methodologies. A primary and widely utilized method involves the condensation of an appropriately substituted o-phenylenediamine with a phenylacetic acid derivative. This reaction, often facilitated by a dehydrating agent or carried out at elevated temperatures, directly forms the benzimidazole (B57391) ring system.

Another significant pathway is the reaction of an o-phenylenediamine with a 4-substituted benzaldehyde. This condensation reaction, followed by an oxidation step, yields the desired 2-aryl-benzimidazole structure. Catalysts such as copper(I) chloride have been employed to optimize this process, particularly in one-pot, three-component syntheses that offer increased efficiency. rsc.org

A versatile method, particularly useful for preparing various nitro-substituted benzimidazoles, involves the reaction of a 2-(β-dialkylaminoalkylamino)-nitroaniline with the hydrochloric acid salt of an imino ethyl ether derived from a substituted phenylacetic acid. wikipedia.org This approach allows for the introduction of diverse substituents on the 2-position benzyl (B1604629) ring.

The general synthetic strategies for the Etonitazene core are summarized in the table below.

| Starting Materials | Key Reaction Type | Reagents and Conditions | Product |

| o-Phenylenediamine, p-Ethoxyphenylacetic acid derivative | Condensation | Dehydrating agent (e.g., polyphosphoric acid), heat | 2-(p-Ethoxybenzyl)benzimidazole |

| 2-Bromo- or 2-iodo-5-nitro-phenylamine, 4-substituted benzaldehyde, Sodium azide | One-pot, three-component synthesis | Copper(I) chloride, TMEDA, DMSO, 120°C | 2-(4-Ethoxybenzyl)-5-nitro-1H-benzoimidazole |

| 2-(β-Dialkylaminoalkylamino)-nitroaniline, HCl salt of imino ethyl ether | Condensation | - | Nitro-substituted 2-benzylbenzimidazole |

Regioselective Synthesis Strategies for 6-Nitro Benzimidazole Formation

Achieving regioselectivity in the formation of the 6-nitro benzimidazole isomer is a critical and challenging aspect of its synthesis. The direct nitration of the 2-benzylbenzimidazole core often leads to a mixture of the 5- and 6-nitro isomers, with the 5-nitro isomer typically being the major product due to the directing effects of the substituents on the benzene (B151609) ring.

To circumvent this, a more controlled approach involves the synthesis of the benzimidazole ring from a pre-nitrated precursor. The key starting material for the regioselective synthesis of the 6-nitro isomer is 3-nitro-p-phenylenediamine (also known as 4-nitro-1,2-diaminobenzene).

The synthetic strategy proceeds as follows:

Condensation: 3-nitro-p-phenylenediamine is condensed with 4-ethoxyphenylacetic acid or a derivative thereof. This reaction specifically forms the 6-nitro-2-(4-ethoxybenzyl)-1H-benzimidazole intermediate. The placement of the amino groups in the starting material dictates the position of the nitro group in the final benzimidazole ring system.

Alkylation: The subsequent step is the alkylation of the N-1 position of the benzimidazole ring. This is typically achieved by reacting the 6-nitro-2-(4-ethoxybenzyl)-1H-benzimidazole intermediate with 1-chloro-N,N-diethylethanamine in the presence of a base. This introduces the characteristic diethylaminoethyl side chain, yielding the final Etonitazene 6-nitro isomer.

This strategic use of a pre-nitrated diamine is the most effective method for ensuring the desired regiochemistry and avoiding the formation of a difficult-to-separate isomeric mixture.

Separation and Isolation Techniques for Positional Isomers

When a mixture of 5-nitro and 6-nitro isomers is formed, their separation is crucial for obtaining the pure 6-nitro isomer. Due to their similar physical properties, this separation can be challenging and often requires advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of positional isomers. The choice of the stationary phase and the mobile phase composition is critical for achieving baseline separation. Reverse-phase columns (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) are commonly employed. The precise gradient or isocratic conditions need to be optimized to maximize the resolution between the two isomers.

Fractional crystallization can also be employed, although it is often less efficient for isomers with very similar solubilities. This technique relies on the slight differences in the solubility of the isomers in a particular solvent system. By carefully controlling the temperature and concentration, it may be possible to selectively crystallize one isomer from the solution, leaving the other in the mother liquor. This process often requires multiple recrystallization steps to achieve high purity.

The following table summarizes the key techniques for separating the 5- and 6-nitro isomers.

| Technique | Principle | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a mobile phase. | Column type (e.g., C18), mobile phase composition, flow rate, temperature. |

| Fractional Crystallization | Differences in solubility of the isomers in a specific solvent. | Solvent system, temperature, concentration, cooling rate. |

Synthetic Precursors and Intermediate Chemistry for this compound

Key Precursors:

3-Nitro-p-phenylenediamine: As discussed previously, this is the crucial starting material that dictates the regiochemistry of the final product. Its synthesis typically involves the partial reduction of 2,4-dinitroaniline.

4-Ethoxyphenylacetic acid: This provides the 2-benzyl portion of the Etonitazene molecule. It can be synthesized from 4-ethoxytoluene through various oxidation methods.

1-Chloro-N,N-diethylethanamine: This alkylating agent is used to introduce the diethylaminoethyl side chain at the N-1 position of the benzimidazole ring. It is typically prepared from N,N-diethylethanolamine.

Key Intermediate:

2-(4-Ethoxybenzyl)-6-nitro-1H-benzimidazole: This is the direct precursor to the final product. Its formation through the condensation of 3-nitro-p-phenylenediamine and 4-ethoxyphenylacetic acid is the cornerstone of the regioselective synthesis. The chemical reactivity of this intermediate is centered on the secondary amine in the imidazole (B134444) ring, which is readily alkylated.

The chemical structures and roles of these key compounds are detailed in the table below.

| Compound Name | Chemical Structure | Role in Synthesis |

| 3-Nitro-p-phenylenediamine | C₆H₇N₃O₂ | Precursor for the benzimidazole ring, determines the 6-nitro position. |

| 4-Ethoxyphenylacetic acid | C₁₀H₁₂O₃ | Precursor for the 2-benzyl group. |

| 1-Chloro-N,N-diethylethanamine | C₆H₁₄ClN | Alkylating agent for the introduction of the N-1 side chain. |

| 2-(4-Ethoxybenzyl)-6-nitro-1H-benzimidazole | C₁₆H₁₅N₃O₃ | Key intermediate, undergoes N-alkylation to form the final product. |

Pharmacological Characterization of Etonitazene 6 Nitro Isomer

In Vitro Opioid Receptor Binding Affinity Studies

The interaction between a ligand and a receptor is fundamentally characterized by its binding affinity. For the etonitazene 6-nitro isomer and related compounds, these studies delineate their selectivity and strength of binding at the three primary opioid receptors: mu (μ), delta (δ), and kappa (κ).

Mu-Opioid Receptor (MOR) Binding Kinetics and Equilibrium

The nitazene (B13437292) class of opioids, including etonitazene, is known for its high affinity for the mu-opioid receptor (MOR). Computational analyses and molecular dynamics simulations suggest that etonitazene (the 5-nitro isomer) and related analogues preferentially bind within a specific region of the receptor known as subpocket 2 (SP2). nih.govresearchgate.netbiorxiv.org This binding is estimated to be favored by 2–4 kcal/mol over other potential binding modes and is stabilized by water-mediated hydrogen bonds. nih.govbiorxiv.org

Kinetic studies of the prototypical 5-nitro etonitazene show that it dissociates slowly from the mu-opioid receptor, a characteristic shared with other highly potent opioids. researchgate.netbiorxiv.org This slow dissociation rate may contribute to its prolonged receptor activation. While specific binding affinity values (Ki) for the 6-nitro isomer are not detailed in the available literature, its activity relative to the more common 5-nitro isomer provides insight into its binding characteristics. Research comparing positional isomers has shown that the placement of the nitro group on the benzimidazole (B57391) ring is a key determinant of activity. nih.govresearchgate.netdoc88.com

Delta-Opioid Receptor (DOR) Binding Affinity

Nitazene analogues generally exhibit a high degree of selectivity for the mu-opioid receptor over the delta-opioid receptor (DOR). researchgate.netnih.gov Studies on a range of substituted nitazenes have demonstrated that their binding affinities for DOR are significantly lower than for MOR. nih.gov For instance, the affinities for DOR can be 180- to 1280-fold lower than for MOR. nih.gov One study found that all tested nitazenes had greater than 170-fold selectivity for MOR over DOR. researchgate.net This pronounced selectivity is a defining characteristic of this class of opioids. Specific binding affinity data for the this compound at the DOR is not available in the cited research.

Kappa-Opioid Receptor (KOR) Binding Affinity

Similar to the delta-opioid receptor, the kappa-opioid receptor (KOR) shows substantially lower binding affinity for nitazenes compared to the mu-opioid receptor. researchgate.netnih.gov The selectivity for MOR over KOR has been reported to range from 46-fold to 2580-fold across various analogues. researchgate.netnih.gov For many nitazenes, the Ki values at KOR are above 30 nM, indicating weak binding. researchgate.net This pronounced MOR-selectivity is a consistent feature across the nitazene class. nih.gov Specific binding affinity data for the this compound at the KOR is not available in the cited research.

Functional Opioid Receptor Agonism and Efficacy Studies

Beyond binding to the receptor, the functional activity of a compound is determined by its ability to activate the receptor and trigger downstream signaling pathways. These studies measure the potency (EC50) and efficacy (Emax) of a compound in cellular assays.

G-Protein Coupled Receptor (GPCR) Activation Assays (e.g., Gαi/o protein signaling)

The primary mechanism of action for opioid agonists at the MOR is the activation of intracellular Gαi/o protein signaling pathways, which can be measured in assays such as [35S]GTPγS binding or cAMP inhibition. biorxiv.orgnih.govucla.edunih.gov The prototypical 5-nitro etonitazene is a highly potent and efficacious MOR agonist, with reported EC50 values in the low nanomolar range, such as 1.71 nM. nih.gov

The position of the nitro group on the benzimidazole core significantly influences this activity. A study that synthesized and analyzed four nitazenes and their corresponding nitro positional isomers found that the agonistic activities of the isomers (including the 6-nitro isomer, referred to as iso-etonitazene in the study) were 11 to 35 times lower than the corresponding 5-nitro compounds. nih.govresearchgate.netdoc88.com Despite this reduction, the 6-nitro isomer of etonitazene still demonstrated moderate activity, comparable to that of fentanyl. nih.govresearchgate.net This indicates that while the 5-nitro position is optimal for potency, the 6-nitro isomer remains a potent agonist at the human μ-opioid receptor. nih.govresearchgate.net

| Compound | Assay Type | Potency (EC50 or pEC50) | Relative Activity |

|---|---|---|---|

| Etonitazene (5-Nitro Isomer) | G Protein Activation | 1.71 nM | Reference Compound |

| This compound (iso-etonitazene) | Human μ-opioid receptor cell-based assay | 11-35x lower than 5-nitro isomer | Activity similar to Fentanyl |

Beta-Arrestin Recruitment Assays

Upon activation by an agonist, G-protein coupled receptors like MOR are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and internalization, but β-arrestins can also initiate their own signaling cascades. mdpi.comnih.gov The tendency of a ligand to activate G-protein pathways versus β-arrestin pathways is known as signaling bias.

Assays measuring β-arrestin recruitment are used to characterize this aspect of a ligand's functional profile. mdpi.comcfsre.org For the nitazene class, many analogues, such as N-desethyl etonitazene and N-pyrrolidino etonitazene, have been shown to be potent activators of β-arrestin2 recruitment. researchgate.netcfsre.org While comprehensive studies detailing the signaling bias for the this compound are limited, the general structure-activity relationships within the nitazene class suggest it likely engages the β-arrestin pathway. However, specific EC50 and Emax values for β-arrestin2 recruitment by the 6-nitro isomer are not available in the reviewed literature.

Intrinsic Efficacy and Potency Determination in Cellular Systems

The intrinsic efficacy and potency of this compound at the mu-opioid receptor (MOR) have been evaluated using various in vitro cellular assays. These assays, such as β-arrestin 2 recruitment and G-protein activation measured by cAMP inhibition, provide insights into the compound's ability to activate the receptor and elicit a cellular response.

In cell-based β-arrestin 2 recruitment assays, nitazene compounds, including isomers, have demonstrated the ability to activate the MOR. ugent.be Studies on a range of nitazene analogs have shown that they are potent MOR agonists, with some exhibiting potencies comparable to or even exceeding that of fentanyl. ugent.be For instance, in a cAMP inhibition assay, which measures the downstream effect of G-protein activation, several nitazene analogs displayed lower EC50 values (a measure of potency) than fentanyl, indicating higher potency. nih.gov

The intrinsic efficacy (τ) and potency (KA) of nitazene analogs have been determined using methods that account for receptor reserve, a phenomenon that can lead to an overestimation of a ligand's efficacy and potency. nih.gov These studies have revealed that while some nitazene analogs exhibit τ values comparable to the standard agonist DAMGO, others, such as metonitazene (B1467764) and butonitazene, show higher intrinsic efficacy than DAMGO but lower than fentanyl. nih.gov The rank order of potency determined by KA values generally aligns with the rank order of EC50 values. nih.gov It is important to note that the specific intrinsic efficacy and potency of the 6-nitro isomer of etonitazene would require direct comparative studies within these assay systems. However, the existing data on related nitazene analogs suggest that it likely functions as a potent and efficacious MOR agonist.

Table 1: Pharmacological Data for Selected Opioids in Cellular Assays This table is interactive. You can sort and filter the data by clicking on the column headers.

| Compound | Assay Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Isotonitazene | β-arrestin recruitment | Potency | >100-fold vs Fentanyl | nih.gov |

| Isotonitazene | G-protein dissociation | Potency | >100-fold vs Fentanyl | nih.gov |

| N-desethyl isotonitazene | β-arrestin recruitment | Potency | Sub-nanomolar | nih.gov |

| N-desethyl isotonitazene | G-protein dissociation | Potency | Sub-nanomolar | nih.gov |

| Metonitazene | cAMP inhibition | Intrinsic Efficacy (τ) | Higher than DAMGO | nih.gov |

| Butonitazene | cAMP inhibition | Intrinsic Efficacy (τ) | Higher than DAMGO | nih.gov |

| N-piperidinyl etonitazene | cAMP inhibition | Potency | Lower than Fentanyl | nih.gov |

Receptor Selectivity Profiling Across Opioid Receptor Subtypes

The selectivity of a compound for different opioid receptor subtypes (mu, delta, and kappa) is a critical aspect of its pharmacological profile. Studies on various nitazene analogs have consistently demonstrated a high degree of selectivity for the mu-opioid receptor (MOR) over the delta (DOR) and kappa (KOR) opioid receptors.

Radioligand binding assays are employed to determine the affinity of a compound for different receptor subtypes. For a range of substituted nitazenes, binding affinities at the KOR and DOR were found to be significantly lower than at the MOR. nih.gov Specifically, affinities for KOR and DOR were reported to be 46- to 2580-fold and 180- to 1280-fold lower, respectively, compared to MOR. researchgate.net

Functional assays, such as [³⁵S]GTPγS binding, which measure the activation of G-proteins upon receptor binding, further confirm this selectivity. In these assays, the potencies of nitazene analogs at KOR and DOR were substantially lower than their potencies at MOR. researchgate.net For example, isotonitazene has been shown to be at least 15,000 times more potent at the MOR than at the KOR or DOR in assays measuring G-protein mediated cAMP inhibition. nih.gov Similarly, N-desethyl isotonitazene exhibits over 3,000-fold greater potency at the MOR compared to the other two receptor subtypes. nih.gov This high selectivity for the MOR is a characteristic feature of the nitazene class of opioids. nih.gov While direct profiling of the 6-nitro isomer of etonitazene is not explicitly detailed in the provided search results, the consistent trend across numerous analogs strongly suggests it would also exhibit a high degree of selectivity for the MOR.

Structure-Activity Relationship (SAR) Insights for 6-Nitro Position

Comparative Analysis of Nitro Group Positional Effects on Opioid Receptor Activity (5-nitro vs. 6-nitro)

The position of the nitro group on the benzimidazole ring system is a critical determinant of the opioid activity of nitazene analogs. The prototypical and highly potent compound, etonitazene, possesses a nitro group at the 5-position. Shifting this nitro group to the 6-position results in a significant decrease in opioid receptor activity.

Early research into the structure-activity relationships (SAR) of this class of compounds established the importance of the 5-nitro group. researchgate.net Studies have shown that moving the nitro group from the 5-position to the 6-position in etonitazene leads to a nearly 100-fold loss of activity. reddit.com This finding highlights the sensitivity of the opioid receptor to the specific placement of this electron-withdrawing group.

More recent comparative studies have reinforced this observation. The agonistic activities of 5-nitro isomers (nitazenes) at the human mu-opioid receptor are consistently higher than their corresponding 6-nitro isomers (isonitazenes). researchgate.net For instance, the agonistic activities of isonitazenes were found to be 11 to 35 times lower than those of the corresponding nitazenes. researchgate.net This pronounced decrease in potency upon moving the nitro group underscores the critical role of the 5-position in facilitating a high-affinity interaction with the mu-opioid receptor. researchgate.netnih.gov

Impact of Side Chain Substitutions on the 6-Nitro Isomer's Pharmacological Profile

The pharmacological profile of nitazene analogs is significantly influenced by substitutions on the N-ethylamine side chain. While direct studies on the 6-nitro isomer of etonitazene with various side chain modifications are not extensively detailed, general SAR principles from related analogs can provide valuable insights.

In the broader class of nitazenes, modifications to the N,N-diethylaminoethyl group can modulate potency and efficacy. For example, replacing the diethylamino group with a pyrrolidinyl or piperidinyl ring often results in highly active compounds. nih.gov Specifically, N-pyrrolidino substitutions have generally been found to be more favorable for MOR activation than N-piperidinyl substitutions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 6-Nitro Etonitazene and Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. ohiolink.edu These models are valuable tools in drug discovery and toxicology for predicting the pharmacological properties of new or untested molecules. ohiolink.edu

For opioids, including nitazene analogs, QSAR models can be developed to predict their binding affinity to the mu-opioid receptor and their functional activity. researchgate.net These models typically use a set of molecular descriptors that quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. vegahub.eu The basic premise of QSAR is that the biological activity of a compound is a function of its structural properties. vegahub.eu

While specific QSAR models exclusively for 6-nitro etonitazene and its analogs are not detailed in the provided search results, the principles of QSAR can be applied to this class of compounds. A QSAR model for nitazenes would likely incorporate descriptors that capture the electronic effects of the nitro group at different positions on the benzimidazole ring, as well as the steric and hydrophobic properties of various side chain substitutions. By training a model on a dataset of nitazene analogs with known opioid receptor activities, it would be possible to predict the activity of new analogs, including those with a 6-nitro substitution. Such models could aid in understanding the structural requirements for potent opioid activity and in prioritizing compounds for synthesis and pharmacological testing.

Metabolic Pathways and Biotransformation of Etonitazene 6 Nitro Isomer

In Vitro Metabolic Stability and Clearance Studies

In vitro models are fundamental for predicting the metabolic fate of new chemical entities in humans researchgate.netsemanticscholar.org. Studies using pooled human hepatocytes and liver microsomes have demonstrated that nitazene (B13437292) compounds generally undergo extensive and rapid biotransformation nih.govresearchgate.netnih.gov. For instance, in hepatocyte incubations with isotonitazene, a significant decrease in the parent compound concentration is observed within a few hours, indicating high metabolic clearance nih.gov. This rapid metabolism underscores the importance of identifying specific and stable metabolites to serve as biomarkers for confirming exposure in biological samples researchgate.netnih.gov. While specific clearance data for the Etonitazene 6-nitro isomer is not available, the extensive metabolism observed for structurally related 5-nitro analogs like etonitazene and isotonitazene suggests that the 6-nitro isomer would also exhibit high metabolic instability and be subject to rapid hepatic clearance nih.govnih.gov.

Identification and Characterization of Phase I Metabolites

Phase I metabolism of nitazenes involves the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis reactions nih.govresearchgate.net. These transformations prepare the molecule for subsequent phase II conjugation or direct elimination. For nitazene analogs, the most significant phase I pathways are N-dealkylation, O-dealkylation, nitro reduction, and hydroxylation researchgate.netnih.govresearchgate.net.

N-dealkylation, specifically the removal of ethyl groups from the N,N-diethylethanamine side chain, is a major metabolic pathway for etonitazene and other related analogs researchgate.netnih.govnih.gov. This process occurs sequentially, leading to the formation of N-desethyl and N,N-di-desethyl metabolites researchgate.netnih.gov. Studies on etonitazene and metonitazene (B1467764) in human hepatocytes have confirmed the presence of these dealkylated products researchgate.netnih.gov. The N-desethyl metabolite, in particular, is often a prominent finding in both in vitro incubations and in vivo samples researchgate.netnih.gov. It is highly probable that the this compound undergoes a similar N-deethylation cascade.

O-dealkylation of the p-ethoxybenzyl group is another primary route of phase I metabolism for etonitazene and its analogs researchgate.netnih.gov. This reaction results in the formation of a phenolic metabolite, often referred to as 4'-hydroxy nitazene or an O-desalkyl metabolite nih.govkurabiotech.com. This metabolite is considered a universal biomarker for many nitazene analogs that share this structural feature nih.gov. The resulting hydroxyl group provides a primary site for subsequent phase II glucuronidation researchgate.netkurabiotech.com. Furthermore, metabolites that have undergone both N- and O-dealkylation (e.g., N-desethyl-O-desalkyl metabolites) are also commonly identified, indicating that these metabolic pathways occur in combination researchgate.netnih.govnih.gov.

The reduction of the aromatic nitro group is a characteristic metabolic pathway for nitroaromatic compounds, including nitazenes nih.govnih.govscielo.br. This biotransformation involves the conversion of the nitro group (NO₂) to an amino group (NH₂), forming metabolites such as 5-amino-isotonitazene from isotonitazene nih.govnih.gov. This reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates nih.gov. Although these amino metabolites are typically found in lower concentrations compared to dealkylated products, they serve as specific indicators of exposure to nitro-substituted benzimidazole (B57391) opioids nih.govnih.gov. It is expected that the 6-nitro isomer of etonitazene would similarly be metabolized to a 6-amino derivative.

Besides the primary pathways, other oxidative reactions contribute to the metabolic profile of nitazenes. These include hydroxylation at various positions on the molecule and N-oxidation researchgate.netnih.govwho.int. For example, studies on N-piperidinyl etonitazene (etonitazepipne) identified metabolites hydroxylated on the piperidinyl ring researchgate.netugent.be. While typically considered minor pathways for etonitazene itself, these oxidative transformations add to the complexity of the metabolic profile and can result in numerous metabolites detected in vitro and in vivo nih.govwho.int.

Identification and Characterization of Phase II Metabolites (e.g., Glucuronide Conjugates)

Data Tables

Table 1: Summary of Predicted Phase I Metabolites of this compound

| Metabolic Pathway | Metabolite Name | Description of Transformation |

|---|---|---|

| N-Dealkylation | N-desethyl-6-nitro-etonitazene | Removal of one ethyl group from the diethylaminoethyl side chain. |

| N-Dealkylation | N,N-didesethyl-6-nitro-etonitazene | Removal of both ethyl groups from the diethylaminoethyl side chain. |

| O-Dealkylation | O-desethyl-6-nitro-etonitazene (6-nitro-4'-hydroxy-nitazene) | Removal of the ethyl group from the ethoxybenzyl moiety. |

| Nitro Reduction | 6-amino-etonitazene | Reduction of the 6-nitro group to a 6-amino group. |

| Combined Pathways | N-desethyl-O-desethyl-6-nitro-etonitazene | Combination of N-deethylation and O-deethylation. |

| Hydroxylation | Hydroxy-6-nitro-etonitazene | Addition of a hydroxyl group to the molecule. |

Table 2: Summary of Predicted Phase II Metabolites of this compound

| Metabolic Pathway | Metabolite Name | Description of Transformation |

|---|---|---|

| Glucuronidation | O-desethyl-6-nitro-etonitazene-glucuronide | Conjugation of glucuronic acid to the hydroxyl group of the O-desethyl metabolite. |

| Glucuronidation | N-desethyl-O-desethyl-6-nitro-etonitazene-glucuronide | Conjugation of glucuronic acid to the hydroxyl group of the N-desethyl-O-desethyl metabolite. |

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to identifying the Etonitazene 6-nitro isomer, providing insights into its atomic-level structure and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of chemical compounds. For the this compound, ¹H and ¹³C NMR spectroscopy would be indispensable for confirming the specific placement of the nitro group on the benzimidazole (B57391) core, which is the defining feature distinguishing it from etonitazene (5-nitro isomer) and other potential isomers.

The chemical shifts observed in the aromatic region of the ¹H NMR spectrum are particularly diagnostic. The substitution pattern on the benzene (B151609) ring of the benzimidazole moiety creates a unique set of signals with specific multiplicities and coupling constants for the 6-nitro isomer compared to the 5-nitro isomer. While specific spectral data for the 6-nitro isomer is not widely published, the analysis of related nitazene (B13437292) analogues confirms the utility of NMR for unambiguous isomer identification. nih.gov

Table 1: Predicted ¹H NMR Spectral Characteristics for Etonitazene Isomers

| Proton Position | Expected Chemical Shift Range (ppm) for 5-nitro isomer | Expected Chemical Shift Range (ppm) for 6-nitro isomer | Notes |

|---|---|---|---|

| H-4 | ~8.4 (d) | ~7.8 (d) | The position of the nitro group significantly influences the electronic environment and thus the chemical shift of adjacent protons. |

| H-6 | ~8.1 (dd) | - | The proton at position 6 is substituted by the nitro group in the 6-nitro isomer. |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of the this compound, the IR spectrum would display characteristic absorption bands confirming the presence of key structural motifs.

A crucial aspect of the analysis is the detection of the nitro group (NO₂). The symmetric and asymmetric stretching vibrations of the N-O bonds in an aromatic nitro compound typically appear in distinct regions of the spectrum. Additionally, C-H stretches from the aromatic rings and the ethyl groups, C-N bonds of the benzimidazole ring and the tertiary amine, and C-O stretching of the ethoxy group would be observable. A study by Kanamori et al. (2022) synthesized and analyzed four nitazenes and their corresponding nitro group positional isomers, noting that characteristic peaks for both nitazenes and their isomers were observed in the IR spectra. researchgate.netnih.gov

Table 2: Key Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch | 1510 - 1560 |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Alkyl C-H | Stretch | 2850 - 2970 |

| C-O (Ether) | Stretch | 1230 - 1270 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic systems in the this compound. The benzimidazole core, substituted with a nitro group and linked to an ethoxybenzyl group, constitutes a significant chromophore.

The position of the nitro group on the benzimidazole ring influences the extent of the conjugated π-electron system, which in turn affects the wavelength of maximum absorbance (λmax). While the UV-Vis spectra of the 5-nitro and 6-nitro isomers are expected to be broadly similar, subtle shifts in their λmax values can be used as a supplementary method for differentiation. For instance, studies on related photoswitchable nitazene derivatives, including a 6-nitro regioisomer, have utilized UV/Vis absorption spectra to characterize the electronic properties of these complex molecules. uni-regensburg.deresearchgate.net Analysis of the related compound N-piperidinyl etonitazene showed absorption maxima at 241 and 309 nm. ugent.be

Chromatographic Separation Techniques

Chromatography is essential for separating the this compound from its parent compound, other isomers, and any impurities or cutting agents. The slight differences in polarity and structure between positional isomers form the basis for their separation.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a cornerstone technique for the separation and identification of nitazene isomers. researchgate.netnih.gov The choice of a suitable stationary phase (e.g., C18, Biphenyl) and mobile phase composition allows for the fine-tuning of the separation based on subtle differences in polarity and molecular shape between the 5-nitro and 6-nitro isomers.

Research has demonstrated that various nitazene analogues can be successfully separated using reversed-phase HPLC methods. nih.govresearchgate.net For example, a validated LC-MS/MS method was able to separate a panel of nitazenes, with etonitazene having a retention time of 5.76 minutes under specific conditions. nih.govresearchgate.net It is expected that the 6-nitro isomer would have a slightly different retention time under the same conditions, enabling its separation and quantification. The use of high-resolution mass spectrometry (HRMS) as a detector provides accurate mass measurements, further confirming the elemental composition and aiding in the differentiation from other compounds with similar retention times.

Table 3: Representative HPLC Method Parameters for Nitazene Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 or Biphenyl (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Gradient | Linear gradient from low to high organic phase concentration |

| Flow Rate | 0.3 - 0.5 mL/min |

Gas Chromatography (GC), typically coupled with a Mass Spectrometry (MS) detector, is another powerful tool for the analysis of nitazenes, provided they have sufficient thermal stability and volatility. researchgate.netnih.gov In GC, separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column.

A comprehensive study on nitazene isomers confirmed that all compounds, including the positional isomers of etonitazene, were well separated on a gas chromatogram. researchgate.netnih.gov However, the study also noted that distinguishing between the nitro-positional isomers using their electron ionization (EI) mass spectra was difficult due to similar fragmentation patterns. researchgate.netnih.gov Therefore, while GC provides excellent separation, definitive identification of the 6-nitro isomer relies heavily on its unique retention time compared to a certified reference standard. The use of retention indices can further enhance the reliability of identification across different instruments and laboratories.

Mass Spectrometry (MS) Techniques for Identification and Fragmentation

Mass spectrometry is a cornerstone in the analysis of novel psychoactive substances (NPS). For nitazene analogs, including the this compound, various MS techniques are utilized to provide data on molecular weight, elemental composition, and structural features through fragmentation analysis. researchgate.netnih.gov While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can chromatographically separate isomers, distinguishing them based on electron ionization mass spectra alone can be difficult. researchgate.netnih.gov Consequently, liquid chromatography coupled with advanced mass spectrometry methods is often preferred. researchgate.netnih.gov

High-Resolution Accurate Mass (HRAM) Mass Spectrometry (e.g., Orbitrap LC-MS)

High-Resolution Accurate Mass (HRAM) Mass Spectrometry is critical for the analysis of NPS, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions. This capability is essential for identifying unknown compounds and differentiating between substances with very similar masses.

Instruments like the Orbitrap LC-HRMS have been utilized for the analysis of etonitazene and its metabolites. researchgate.net This technology provides the high resolution and mass accuracy needed to confidently identify the parent compound and its biotransformation products in complex biological matrices. researchgate.net Similarly, Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), another HRAM technique, has been applied to the characterization of nitazene analogs. cfsre.orgescholarship.org In one study, LC-QTOF-MS analysis identified a characteristic fragment ion at m/z 100.11 for the majority of nitazene compounds studied, suggesting its potential use in screening for this class of substances. researchgate.net

The table below summarizes key HRAM instrumentation used in the analysis of nitazene analogs.

| Instrument Type | Application | Key Finding | Reference |

| Orbitrap Exploris 120 LC-HRMS | Etonitazene metabolism studies | Provides high-resolution and accurate mass detection for metabolite characterization. | researchgate.net |

| Sciex TripleTOF® 5600+ (LC-QTOF-MS) | Characterization of N-Pyrrolidino Etonitazene | Used for identification based on comparison to reference material. | cfsre.org |

| SLIM-Orbitrap MS | Ion mobility studies of nitazene analogs | Coupled with ion mobility for enhanced separation and characterization. | osti.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides structural information that can be used to identify a compound and distinguish it from its isomers.

Studies using LC-MS/MS have shown that while many nitazene analogs share common primary fragment ions (e.g., m/z 72 and m/z 100), characteristic fragment ions can be observed in the product ion spectra of isonitazenes (such as the this compound), which allows for their differentiation from the parent nitazenes. researchgate.netnih.gov The most common product ions for nitazenes typically derive from cleavages of the amine or benzyl (B1604629) substitutions. researchgate.net

Recent research has focused on using techniques like electron-activated dissociation (EAD) to gain deeper insight into fragmentation pathways. researchgate.netnih.gov EAD can produce unique fragment ions, including double-charged free radical fragments, which aid in the structural characterization and differentiation of nitazene analogs. researchgate.netnih.gov This comprehensive assessment of fragmentation behavior under ESI-MS/MS conditions provides a basis for identifying both existing and newly emerging analogs. researchgate.net

The following table highlights common product ions observed in the MS/MS spectra of nitazene analogs.

| m/z of Product Ion | Origin/Structure | Significance | Reference |

| 100 | Diethylaminoethyl fragment | Common fragment in many nitazenes, but not always sufficient for isomer differentiation. | researchgate.netresearchgate.net |

| 72 | C4H10N+ fragment | Common fragment from the ethylamine (B1201723) side chain. | researchgate.netresearchgate.net |

| 112 | Piperidine-related fragment | Diagnostic for analogs containing a piperidine (B6355638) ring. | researchgate.net |

| 98 | Pyrrolidine-related fragment | Diagnostic for analogs containing a pyrrolidine (B122466) ring. | researchgate.net |

Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation beyond chromatography and mass-to-charge ratio, making it particularly powerful for differentiating structural isomers. researchgate.net

While early reports noted a lack of published studies on the use of IMS for nitazenes, it was recognized as a technique with high potential for distinguishing isomers. researchgate.net More recent work has presented the first IMS and collision cross section (CCS) measurements for a range of nitazene analogs. osti.govbohrium.com These studies, using advanced platforms like Structures for Lossless Ion Manipulations (SLIM)-Orbitrap MS, have shown that nitazenes can exhibit multiple, baseline-separated IMS distributions, potentially corresponding to different gas-phase protomers. osti.gov This capability has been used to partially resolve structurally similar nitazene isomers, demonstrating the promise of IM-MS for providing reference-free identification and accelerating the detection of novel synthetic opioids. osti.gov

Method Development and Validation for this compound

The development and validation of robust analytical methods are crucial for the accurate quantification of the this compound and its analogs in forensic casework. nih.govnih.gov Validated methods using techniques like liquid chromatography-tandem quadrupole mass spectrometry (LC-QQQ-MS) have been established for a range of nitazene compounds, including etonitazene, in various biological matrices such as whole blood, urine, and tissues. researchgate.netnih.gov

Validation procedures are typically performed according to guidelines from bodies like the Scientific Working Group of Forensic Toxicology (SWGTOX) or the AAFS Standards Board. nih.govresearchgate.net Key validation parameters include calibration model, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), recovery, matrix effects, and stability. researchgate.netnih.gov

For example, one LC-QQQ-MS method for nine nitazene analogs reported a calibration range of 0.5–50 ng/mL, with an LOD of 0.1 ng/mL and an LOQ of 0.5 ng/mL in blood. nih.gov Another method utilizing microextraction and UHPLC-MS/MS reported an LOD as low as 0.01 nM. researchgate.net These sensitive and specific methods are essential for detecting the low concentrations at which these potent opioids are often found. nih.govnih.gov

Challenges in Detection and Differentiation from Positional Isomers and Analogs

A significant challenge in the forensic analysis of nitazenes is the differentiation of positional isomers, such as etonitazene (5-nitro) and its 6-nitro isomer. researchgate.netnih.gov These compounds have the same molecular weight and can produce very similar mass spectra, making their distinction by MS alone nearly impossible. nih.gov

Key challenges include:

Mass Spectral Similarity: Positional isomers often yield indistinguishable electron ionization mass spectra and can produce identical primary fragment ions in MS/MS analysis. researchgate.netnih.govnih.gov

Chromatographic Co-elution: Without optimized methods, isomers may not be separated by gas or liquid chromatography, leading to their misidentification. nih.gov

Emergence of New Analogs: The rapid appearance of new nitazene analogs with varied structural modifications requires constant updating of analytical methods and reference material libraries. researchgate.netrestek.com

To overcome these challenges, laboratories must employ methods that combine high-resolution chromatographic separation with mass spectrometry. researchgate.netnih.gov Special attention must be given to achieving baseline separation of known positional isomers during method development. nih.govresearchgate.net The use of orthogonal techniques like ion mobility spectrometry is also a promising strategy to enhance the confident identification of these challenging compounds. osti.gov Ultimately, specialized assays using sensitive and selective instrumentation are required to accurately characterize and distinguish nitazene isomers in forensic samples. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling of Etonitazene 6 Nitro Isomer

Ligand-Receptor Docking Studies with Opioid Receptors

Ligand-receptor docking studies are instrumental in predicting the binding affinity and orientation of a ligand, such as the Etonitazene 6-nitro isomer, within the active site of a receptor. For nitazene (B13437292) analogs, the primary target for these studies is the µ-opioid receptor (MOR). While specific docking studies for the 6-nitro isomer are not widely published, extensive research on the structurally similar 5-nitro isomer, etonitazene, provides a foundational understanding of how this class of compounds interacts with the MOR.

Computational studies have revealed that nitazene derivatives can adopt several binding poses within the MOR, often designated as subpockets 1 (SP1), 2 (SP2), and 3 (SP3). nih.gov For etonitazene, the SP2-binding mode is suggested to be the most stable. nih.gov In this orientation, the nitro-substituted benzimidazole (B57391) group extends into a hydrophilic pocket. nih.govnih.gov Key interactions in this pose involve water-mediated hydrogen bonds between the nitro group and conserved residues such as Tyr75 and His297. nih.gov

It is hypothesized that the this compound would also engage in similar interactions within the MOR binding site. However, the different positioning of the nitro group from the 5-position to the 6-position on the benzimidazole ring would likely alter the geometry of these interactions, potentially influencing binding affinity and efficacy. The table below summarizes the key interacting residues and interaction types observed in docking studies of the parent compound, etonitazene, which are presumed to be relevant for the 6-nitro isomer as well.

| Interacting Residue | Interaction Type | Putative Role in Binding |

| Asp147 | Salt Bridge | Anchors the protonated amine of the ligand. |

| Tyr75 | Hydrogen Bond (water-mediated), π-hole interaction | Stabilizes the polar nitro group. nih.gov |

| His297 | Hydrogen Bond (water-mediated) | Contributes to the stability of the ligand-receptor complex. biorxiv.org |

| Gln124 | Conformational change | Mediates access to different subpockets. nih.gov |

Molecular Dynamics Simulations of Compound-Receptor Interactions

Molecular dynamics (MD) simulations offer a more dynamic and refined view of the ligand-receptor complex compared to static docking studies. These simulations can predict the stability of binding poses and elucidate the conformational changes in both the ligand and the receptor over time. For etonitazene, MD and metadynamics simulations have been employed to confirm the stability of the SP2-binding mode, with an estimated favorability of 2–4 kcal/mol over other poses. biorxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic properties of a molecule, including its charge distribution, molecular orbital energies, and reactivity. Such calculations can provide insights into the intrinsic properties of the this compound that contribute to its interaction with the µ-opioid receptor.

Key electronic properties that can be derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are indicators of a molecule's chemical reactivity and kinetic stability.

Atomic Charges: Calculation of atomic charges provides a quantitative measure of the electron distribution within the molecule, which is crucial for understanding intermolecular interactions.

While specific quantum chemical data for the this compound is scarce, the table below presents a hypothetical comparison of key electronic properties that would be of interest in a comparative study with the 5-nitro isomer.

| Property | Etonitazene 5-Nitro Isomer (Hypothetical) | This compound (Hypothetical) | Significance |

| Dipole Moment | High | Slightly Altered | Influences long-range electrostatic interactions. |

| HOMO-LUMO Gap | Moderate | Similar/Slightly Altered | Relates to chemical reactivity and stability. |

| Charge on Nitro Group | Highly Negative | Highly Negative | Key for interactions with polar residues. |

Predictive Modeling for Pharmacological Activity and Metabolic Fate

Predictive modeling encompasses a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) models and in silico metabolism prediction tools, to forecast the biological activity and metabolic pathways of a compound.

For the this compound, QSAR models could be developed to correlate its structural features with its observed or predicted µ-opioid receptor affinity and efficacy. Such models would consider various molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical relationship that can predict the activity of related compounds.

Predicting the metabolic fate of the 6-nitro isomer is crucial for understanding its duration of action and potential for active metabolites. In silico tools can predict the likely sites of metabolism by various enzyme systems, primarily Cytochrome P450 (CYP) enzymes. frontiersin.org For nitazene analogs, common metabolic pathways include N-deethylation, O-dealkylation, and reduction of the nitro group. nih.govresearchgate.net The table below outlines the predicted metabolic transformations for the this compound based on known metabolism of related compounds.

| Metabolic Reaction | Predicted Metabolite | Potential Impact on Activity |

| N-deethylation | N-desethyl-etonitazene 6-nitro isomer | May retain significant opioid activity. |

| O-dealkylation | O-desethyl-etonitazene 6-nitro isomer | Likely reduced activity due to loss of key interaction group. |

| Nitro Reduction | 6-amino-etonitazene | Significant change in electronic properties, likely altering activity. |

| Glucuronidation | Glucuronide conjugates | Inactive, facilitates excretion. |

Isomer-Specific Computational Analysis (e.g., Conformational Analysis of 6-nitro vs. 5-nitro)

A direct computational comparison of the 6-nitro and 5-nitro isomers of etonitazene is essential for rationalizing the observed differences in their pharmacological activity. Studies have shown that the agonistic activity of "isonitazenes" (which includes the 6-nitro isomer) is significantly lower—by a factor of 11 to 35 times—than their corresponding 5-nitro counterparts. researchgate.net However, "iso-etonitazene" (the 6-nitro isomer) was found to have moderate activity, comparable to that of fentanyl. researchgate.net

Conformational analysis would be a key component of an isomer-specific computational study. This would involve exploring the potential energy surface of each isomer to identify low-energy conformations. The preferred conformation of the ligand in solution can influence its ability to adopt the bioactive conformation required for receptor binding. The different position of the nitro group in the 6-nitro isomer compared to the 5-nitro isomer can lead to different intramolecular interactions, which in turn could affect its conformational preferences and, ultimately, its binding affinity.

A comparative analysis would also involve a detailed examination of the ligand-receptor interactions for both isomers using docking and MD simulations. This would allow for a direct comparison of the binding energies and the stability of the key interactions within the µ-opioid receptor binding site, providing a molecular basis for the observed differences in potency.

Research Gaps and Future Directions for Etonitazene 6 Nitro Isomer Studies

Elucidation of Complete In Vivo Pharmacodynamics and Pharmacokinetics

A significant void exists in the understanding of the in vivo pharmacology of the Etonitazene 6-nitro isomer. While studies on related nitazenes such as isotonitazene have provided pharmacokinetic and pharmacodynamic data in animal models, no such comprehensive data is available for the 6-nitro isomer of Etonitazene. consensus.appcfsre.org

Research Gaps:

Pharmacokinetics (PK): There is a complete lack of data on the absorption, distribution, metabolism, and excretion (ADME) of the 6-nitro isomer in a living system. Key parameters such as bioavailability, plasma concentration (Cmax), half-life (t½), and volume of distribution are unknown. consensus.app

Pharmacodynamics (PD): The in vivo potency and efficacy of the 6-nitro isomer have not been characterized. Dose-response studies to determine metrics like the median effective dose (ED50) for analgesic effects are necessary. researchgate.net

Metabolite Profiling: The metabolic fate of the 6-nitro isomer is uninvestigated. Identifying its major metabolites is crucial for developing effective toxicological screening protocols, as metabolites can serve as important biomarkers of exposure. researchgate.net

Future Directions: Future research must prioritize in vivo studies in relevant animal models to establish a full pharmacokinetic and pharmacodynamic profile. These studies should aim to:

Administer the 6-nitro isomer across a range of doses to determine its PK parameters and establish a concentration-effect relationship.

Characterize its pharmacodynamic effects, including analgesia and other opioid-like behaviors.

Perform comprehensive metabolite identification studies using high-resolution mass spectrometry on biological matrices (e.g., plasma, urine) from these in vivo models.

Development of Novel Analytical Reference Standards and Screening Methods

The accurate identification of positional isomers in forensic samples is a significant analytical challenge. The availability of well-characterized reference materials and validated screening methods is the cornerstone of forensic toxicology, and for the this compound, these resources are critically underdeveloped.

Research Gaps:

Certified Reference Material (CRM): There is a lack of a widely available, high-purity CRM for the 6-nitro isomer. CRMs are indispensable for the validation of analytical methods and for ensuring the accuracy and comparability of results between laboratories. caymanchem.comcfsre.org

Method Validation: While general screening methods for nitazenes exist, specific methods capable of unambiguously differentiating the 6-nitro isomer from the 5-nitro isomer and other analogs are not well-established. Studies have shown that while some techniques can separate isomers, others, like electron ionization mass spectrometry, can make differentiation difficult. nih.govresearchgate.net

Matrix Effects: The impact of biological matrices (e.g., blood, urine, tissue) on the extraction and detection of the 6-nitro isomer has not been studied.

Future Directions:

Synthesis and Certification: A top priority is the synthesis and rigorous characterization of the this compound to produce a CRM that meets ISO 17034 standards.

Advanced Screening Techniques: Development and validation of sensitive and specific analytical methods using advanced instrumentation are required. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) capable of generating characteristic fragment ions, and ion mobility spectrometry (IMS), which can separate molecules based on their size and shape, should be explored to reliably distinguish between positional isomers. nih.govresearchgate.netnih.gov

High-Throughput Assays: Once validated methods are established, the development of high-throughput screening assays will be necessary for efficient analysis in forensic laboratories that face high caseloads. oup.com

Advanced SAR Studies to Delineate Specific Contribution of 6-Nitro Group

Structure-activity relationship (SAR) studies of benzimidazole (B57391) opioids have consistently highlighted the critical role of the 5-nitro group on the benzimidazole core for high µ-opioid receptor (MOR) affinity and potency. nih.govnih.gov Shifting this group to an alternative position, such as the 6-position, is known to dramatically reduce activity. One study noted that positional isomers of nitazenes ("isonitazenes") had agonistic activities that were 11 to 35 times lower than their 5-nitro counterparts. nih.govresearchgate.net However, the precise molecular basis for this reduction in activity remains poorly understood.

Research Gaps:

Molecular Interactions: The specific steric and electronic interactions—or lack thereof—between the 6-nitro group and the amino acid residues of the MOR binding pocket have not been elucidated.

Binding Energetics: The quantitative difference in binding energy (ΔG) between the 5-nitro and 6-nitro isomers at the MOR has not been experimentally or computationally determined.

Future Directions:

Computational Modeling: Advanced computational studies, including molecular docking and molecular dynamics (MD) simulations, should be conducted. nih.govresearchgate.netbiorxiv.org These studies can model the binding pose of the 6-nitro isomer within the MOR and identify unfavorable steric clashes or the loss of key hydrogen bonds or π-hole interactions that are present with the 5-nitro isomer. nih.gov

Site-Directed Mutagenesis: Experimental studies using site-directed mutagenesis of the MOR can help identify the specific residues whose interaction with the nitro group is critical for high-affinity binding. By comparing the binding of the 5-nitro and 6-nitro isomers to these mutated receptors, the specific contribution of key residues can be delineated.

Comparative Analysis: A systematic synthesis and in vitro pharmacological evaluation of a series of positional isomers (e.g., 4-nitro, 7-nitro) would provide a more complete picture of the SAR of the nitro group on the benzimidazole core.

| Feature | Etonitazene (5-Nitro Isomer) | This compound (Predicted/Hypothesized) |

| MOR Potency | Very High | Significantly Lower (e.g., 11-35x less potent) nih.govresearchgate.net |

| Key Interaction | Favorable electronic/steric interactions within the MOR binding pocket. nih.govnih.gov | Potential for steric hindrance or loss of favorable interactions. |

| Research Status | Extensively studied | Largely uncharacterized |

This table is interactive. Click on the headers to sort.

Exploration of Additional Receptor Interactions and Signaling Pathways

The primary pharmacological target of nitazenes is the µ-opioid receptor (MOR). nih.govnih.gov However, a compound's full biological effect is also dictated by its activity at other receptors and the specific downstream signaling pathways it activates upon binding. Some opioids exhibit "biased agonism," preferentially activating G-protein signaling pathways over β-arrestin recruitment, or vice-versa, which can influence their therapeutic and adverse effect profiles. mdpi.comnih.gov The receptor binding profile and signaling properties of the this compound are completely unknown.

Research Gaps:

Receptor Selectivity Profile: The binding affinity of the 6-nitro isomer at other opioid receptors, such as the delta (DOR) and kappa (KOR) opioid receptors, has not been determined. While parent nitazenes are highly MOR-selective, this cannot be assumed for all isomers. nih.gov

Signaling Bias: It is unknown whether the 6-nitro isomer acts as a balanced agonist or a biased agonist at the MOR. The structural change could potentially alter the receptor conformation it stabilizes upon binding, thereby influencing the recruitment of G-proteins versus β-arrestin. nih.govduke.edu

Off-Target Activities: Potential interactions with non-opioid receptors have not been investigated.

Future Directions:

Comprehensive Receptor Screening: The 6-nitro isomer should be screened against a panel of receptors, including at a minimum the MOR, DOR, and KOR, using radioligand binding assays to determine its affinity (Ki) and selectivity. nih.gov

In Vitro Functional Assays: Cell-based functional assays are needed to measure MOR activation. These should include assays that can distinguish between G-protein signaling (e.g., [³⁵S]GTPγS binding or cAMP inhibition) and β-arrestin recruitment (e.g., BRET or PathHunter enzyme complementation assays). researchgate.netmdpi.com

Comparative Signaling Studies: The signaling profile of the 6-nitro isomer should be directly compared to that of the 5-nitro isomer (Etonitazene) and other standards like morphine and fentanyl to understand its relative bias.

Application of Artificial Intelligence and Machine Learning in Predicting Novel Analogs and Their Properties

Research Gaps:

Lack of Isomer-Specific Training Data: Current AI/ML models for predicting opioid activity may lack sufficient training data on positional isomers. This limits their ability to accurately predict how a subtle change, like moving a nitro group, can drastically alter a compound's potency and receptor interactions.

Predictive Power for Novel Scaffolds: While models can predict analogs of known drugs, their ability to predict the properties of entirely new scaffolds or unusual isomeric forms is still developing.

Future Directions:

Incorporate Isomer Data into Models: Experimental data generated from the studies proposed above for the 6-nitro isomer and other positional isomers should be used to train and refine AI/ML models. This will enhance the ability of Quantitative Structure-Activity Relationship (QSAR) models to recognize the importance of substituent placement. bohrium.com

Predictive Modeling for Potency and Bias: Develop specific ML models, such as deep neural networks or random forests, to predict not only MOR binding affinity but also functional potency and signaling bias for novel benzimidazole structures. nih.govfao.org

Generative Models for Threat Assessment: Utilize generative AI models to hypothesize new potential isomers and analogs of potent opioids like Etonitazene. acs.org The predictive models can then be used to rank these hypothetical compounds by their likely potency and danger, allowing forensic and public health agencies to proactively develop analytical methods for substances that have not yet appeared on the illicit market.

Q & A

Basic Research Questions

Q. How can the 6-nitro isomer of Etonitazene be synthesized and structurally confirmed in a laboratory setting?

- Methodology : Nitration of precursor compounds (e.g., using sodium nitrite in acidic conditions) followed by purification via solubility differences (e.g., ethanol fractionation for 6-nitro vs. 8-nitro isomers) . Structural confirmation requires multi-modal spectroscopy:

- Mass spectrometry (MS) : Detect [M+H]+ ions and fragmentation patterns (e.g., neutral loss of HNO₂) .

- IR/NMR : Validate nitro group placement via characteristic signals (e.g., IR at 1378 cm⁻¹) .

- Experimental Design : Optimize reaction conditions (temperature, stoichiometry) to minimize byproducts and ensure isomer purity.

Q. What chromatographic techniques are effective for separating Etonitazene 6-nitro isomer from positional or structural analogs?

- Methodology :

- Gas Chromatography-FTIR (GC-FTIR) : Utilize wavenumber-selective detection to track isomer-specific elution profiles under varying temperatures and carrier flows .

- Solvent Fractionation : Exploit differential solubility (e.g., ethanol for 6-nitro vs. 8-nitro isomers) for bulk separation .

Advanced Research Questions

Q. How can computational frameworks optimize the design and evaluation of Etonitazene isomers, including the 6-nitro derivative?

- Methodology : Implement optimization-based Computer-Aided Molecular Design (OptCAMD):

- Isomer Generation : Use SMILES-based algorithms to enumerate all possible nitro positional isomers .

- Evaluation : Apply quantum mechanical calculations (e.g., DFT) to predict stability, reactivity, and binding affinities .

- Challenges : Balancing computational cost with accuracy for large molecular systems.

Q. What advanced spectroscopic methods enable real-time monitoring of isomer dynamics (e.g., interconversion or photochemical behavior)?

- Methodology :

- Vocus Ion Mobility Spectrometry (IMS-TOF) : Achieve rapid isomer separation (millisecond timescale) and monitor dynamic changes in real time, outperforming traditional GC .

- Fluorescence Switching : Track ring-opening/closure kinetics of nitrospiropyrans using time-resolved fluorescence spectroscopy (e.g., TTC vs. TTT merocyanine forms) .

- Experimental Considerations : Control solvent polarity and immobilization effects to avoid artifacts in photochemical studies .

Q. How can contradictory data on isomer stability or reactivity be resolved in multi-technique studies?

- Methodology :

- Cross-Validation : Combine orthogonal techniques (e.g., MS, NMR, IMS) to confirm structural assignments .

- Statistical Analysis : Apply error propagation models and uncertainty quantification to reconcile discrepancies in kinetic or thermodynamic data .

- Case Study : Resolve conflicting isomer polarity assignments (e.g., TTC vs. TTT forms) via solvent-dependent fluorescence studies .

Q. What strategies integrate isomer-specific data with multi-omics workflows (e.g., transcriptomics or proteomics)?

- Methodology :

- Data Fusion : Use tools like SMRT Link for Iso-Seq data processing, then align with RNA-Seq/proteomics datasets to correlate isomer presence with biological pathways .

- Functional Annotation : Apply community tools (SQANTI, TAMA) to link isomer structural features to gene expression or protein interaction networks .

- Challenges : Managing data dimensionality and ensuring compatibility across omics platforms.

Tables for Key Methodological Comparisons

Guidance for Rigorous Research Design

- Research Question Formulation : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Bias Mitigation : Acknowledge limitations in synthesis or detection methods (e.g., photobleaching in fluorescence studies) .

- Data Presentation : Follow IMRaD structure, with raw data in appendices and processed data in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.